Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride
Description
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride (CAS: 2504201-65-2) is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine moiety at the [3,2-c] position. Its molecular formula is C₁₀H₁₀N₂O₂·HCl, with a molecular weight of 226.66 g/mol (base: 190.20 + HCl) . The compound is synthesized via catalytic hydrogenation and subsequent hydrochloric acid treatment, achieving ≥97% purity . It serves as a critical intermediate in medicinal chemistry, particularly for developing glycogen phosphorylase inhibitors used in treating metabolic disorders like diabetes and atherosclerosis .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMYSFSTRVCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-10-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reaction Description | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Alkylation of N-benzyl-4-oxo piperidine-3-carboxylic acid ethyl ester with bromoacetonitrile | Room temp, acetone solvent, base such as potassium carbonate, 2 days | 60-80% | Formation of cyanoalkyl intermediate |
| 2 | Catalytic hydrogenation with Raney nickel | 16-60 °C, 1-3 atm H2, 3 days, dioxane solvent | 70-93% | Reduction of cyano group and cyclization |
| 3 | Acylation with Boc2O and triethylamine | Room temp, methylene chloride solvent, overnight | 85-90% | Introduction of Boc protecting group |
| 4 | Catalytic hydrogenation for debenzylation | Room temp, 10% Pd/C catalyst, methanol solvent, overnight | 70-93% | Removal of benzyl protecting group |
| 5 | Hydrolysis and salt formation | Reflux with LiOH or acidification with HCl | Variable | Formation of hydrochloride salt |
Representative Experimental Data
| Compound | Reaction Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| 1-Benzyl-3-cyano methyl-4-oxo piperidine-3-carboxylic acid ethyl ester | N-benzyl-4-piperidone-3-carboxylic acid ethyl ester + bromoacetonitrile, K2CO3, acetone, RT, 2 days | 60 | 1H NMR (CDCl3): aromatic protons 7.33-7.26 ppm; MS (ESI+): m/z 301 (M+H)+ |
| 5-Benzyl-octahydro-pyrrolo-[3,2-c]pyridine-3a-carboxylic acid ethyl ester | Hydrogenation with Raney Ni, dioxane, 60 °C, 3 days | 93 | 1H NMR (CDCl3): multiplets 7.31-7.16 ppm; MS (ESI+): m/z 289 (M+H)+ |
| 5-Benzyl-6-hydrogen-pyrrolo-[3,2-c]pyridine-1,3a-dicarboxylic acid-1-tert-butyl ester | Boc2O, triethylamine, CH2Cl2, RT, overnight | 70 | 1H NMR (MeOD): aromatic multiplets 7.52-7.43 ppm; MS (ESI+): m/z 271 (M+H)+ |
| Octahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride | Acidification with HCl, isolation as salt | - | Confirmed by IR, MS, and NMR |
- Alkylation : The reaction of haloacetonitriles with piperidine derivatives under basic conditions introduces a cyanoalkyl group, which is a key precursor for cyclization.
- Hydrogenation and Cyclization : Raney nickel catalyzes the reduction of the nitrile to an amine, which undergoes intramolecular cyclization forming the fused pyrrolopyridine ring. This step is performed under mild temperatures (16-60 °C) and hydrogen pressures (1-3 atm).
- Acylation : Boc protection stabilizes amine functionalities during subsequent steps, using Boc2O and triethylamine in dichloromethane.
- Debenzylation : Catalytic hydrogenation with Pd/C removes benzyl protecting groups to yield free amines.
- Salt Formation : Treatment with hydrochloric acid affords the hydrochloride salt, improving compound stability and crystallinity.
| Step | Preferred Solvents | Bases Used |
|---|---|---|
| Alkylation | Acetone, tetrahydrofuran, toluene | Potassium carbonate, sodium carbonate, cesium carbonate |
| Hydrogenation | Dioxane, methanol, esters | - |
| Acylation | Methylene dichloride, THF | Triethylamine, sodium bicarbonate |
| Debenzylation | Methanol | - |
| Hydrolysis | Water, methanol, THF | Lithium hydroxide, sodium hydroxide |
- Reaction times vary from hours to days depending on temperature and pressure.
- Use of Raney nickel and Pd/C catalysts requires careful handling and filtration.
- Protecting group strategies (e.g., Boc) enable selective functional group transformations.
- Solvent choice impacts yield and purity; ethers and esters are commonly preferred.
- The sequence is amenable to scale-up with appropriate controls on reaction parameters.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Benzyl-4-piperidone-3-carboxylic acid ethyl ester | Bromoacetonitrile, K2CO3, acetone, RT, 2 days | Cyanoalkyl intermediate | 60-80 |
| 2 | Cyanoalkyl intermediate | Raney Ni, H2 (1-3 atm), dioxane, 60 °C, 3 days | Octahydro-pyrrolopyridine ester | 70-93 |
| 3 | Octahydro-pyrrolopyridine ester | Boc2O, Et3N, CH2Cl2, RT, overnight | Boc-protected ester | 85-90 |
| 4 | Boc-protected ester | Pd/C, H2, MeOH, RT, overnight | Deprotected amine ester | 70-93 |
| 5 | Deprotected amine ester | HCl, aqueous | Hydrochloride salt | - |
- 1H NMR : Aromatic and aliphatic proton signals confirm ring formation and substitution pattern.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with expected molecular weights.
- Infrared Spectroscopy : Confirms ester carbonyl and amine salt formation.
- Melting Point : Used to assess purity and identity.
The preparation of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride involves a well-defined sequence of alkylation, catalytic hydrogenation, acylation, and deprotection steps starting from commercially available piperidine derivatives. The processes employ mild reaction conditions, readily available reagents, and standard purification techniques, making them suitable for both laboratory synthesis and potential industrial scale-up. The detailed synthetic protocols and characterization data provide a robust foundation for researchers aiming to utilize this compound in medicinal chemistry and related fields.
Chemical Reactions Analysis
Amidation via Nucleophilic Acyl Substitution
The ethyl ester group undergoes aminolysis with ammonia or amines to form carboxamides. Reaction conditions significantly impact yields:
Key Findings :
-
Solvent polarity and temperature critically influence reaction efficiency. Methanol outperforms ethanol due to better solubility of intermediates .
-
Addition of LiCl in methanol enhances yields (>90%) by stabilizing transition states .
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis converts the ester to a carboxylic acid:
| Conditions | Product | Yield |
|---|---|---|
| Reflux with conc. HCl (15 h) | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | 100% |
| NaOH (aq.) | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | Not reported |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
-
Basic hydrolysis (saponification) is feasible but less documented for this specific compound.
Hydrogenation and Cyclization
While not direct reactions of the hydrochloride, precursor modifications highlight reactivity trends:
Note : These steps are critical in the compound’s synthesis but do not represent post-synthetic reactions.
Functionalization at the Pyrrolopyridine Core
-
Electrophilic substitution at electron-rich positions (C-3/C-5) with nitrosobenzene or aldehydes.
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Halogenation (e.g., chlorination) at C-5 to enhance biological activity.
Theoretical Considerations :
-
The fused pyrrole-pyridine system likely participates in coordination chemistry via nitrogen lone pairs, though experimental evidence is sparse.
Stability Under pH Variations
The compound’s ester group is susceptible to hydrolysis in both acidic and basic media, requiring careful storage at neutral pH.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10ClN2O2
- Molar Mass : Approximately 220.66 g/mol
- Structural Features : The compound features a bicyclic pyrrolopyridine core, which is essential for its biological activity and reactivity.
Pharmaceutical Development
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride serves as a scaffold for designing new drugs targeting various diseases. Its structural properties allow it to interact with biological targets effectively:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression. For instance, similar compounds have shown promising results against fibroblast growth factor receptors (FGFR), which are implicated in tumorigenesis .
- Antimicrobial Properties : Research has suggested that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics .
Organic Synthesis
This compound is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:
- Building Block for Complex Molecules : this compound can be used to synthesize more complex heterocyclic compounds. Its functional groups facilitate nucleophilic substitutions and other transformations essential for creating diverse chemical entities .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine atom can be replaced by various nucleophiles, enhancing the compound's versatility. |
| Esterification | The carboxylate moiety allows for ester formation, which can be useful in drug formulation. |
| Hydrolysis | The compound can undergo hydrolysis reactions to yield carboxylic acids or alcohols. |
Agrochemical Development
The compound's potential extends to the agrochemical industry, where it can be explored for developing new pesticides or herbicides due to its biological activity against pests and pathogens.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Research : A study investigated the effects of pyrrolopyridine derivatives on cancer cell lines, revealing that certain modifications of this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer models .
- Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Research, derivatives of pyrrolopyridine were evaluated for their antimicrobial properties against a range of pathogens, demonstrating significant activity and suggesting potential therapeutic applications .
- Synthetic Methodologies : Research has documented various synthetic routes for producing this compound, emphasizing the efficiency of multi-step organic reactions that yield high-purity compounds suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Ring Fusion and Substitution Patterns
The pyrrolopyridine scaffold exhibits pharmacological relevance, but minor structural variations significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations :
- Ring Fusion Position : The [3,2-c] fusion in the target compound distinguishes it from [2,3-c] (e.g., 9a,b in ) and [3,2-b] analogs (e.g., 34b in ). This affects aromaticity and dipole moments, influencing receptor interactions .
- Substituents : Chloro or methoxy groups (e.g., 9b in ) increase molecular weight and alter metabolic stability compared to the unsubstituted target compound.
- Salt Form : The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H10N2O2.HCl
- Molecular Weight : 226.66 g/mol
- CAS Number : 1187929-10-7
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 355.936ºC at 760 mmHg
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The process often utilizes various reagents such as palladium catalysts for hydrogenation and other organic solvents to facilitate reactions under controlled conditions .
Antitumor Activity
Recent studies have demonstrated that compounds related to Ethyl 1H-pyrrolo[3,2-c]pyridine derivatives exhibit potent antitumor activities. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their efficacy against several cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. The most promising analogs showed IC50 values ranging from 0.12 to 0.21 µM, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The mechanism through which these compounds exert their antitumor effects is primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Immunostaining assays have shown that these compounds can significantly alter microtubule structures at low concentrations .
Inhibition of Kinases
Ethyl 1H-pyrrolo[3,2-c]pyridine derivatives have also been identified as inhibitors of SGK-1 kinase, which plays a role in various cellular processes including cell survival and proliferation. This inhibition suggests potential therapeutic applications in diseases where SGK-1 is implicated .
Case Studies
Several case studies have highlighted the therapeutic potential of Ethyl 1H-pyrrolo[3,2-c]pyridine derivatives:
- Case Study on Breast Cancer : A derivative was shown to inhibit breast cancer cell proliferation significantly and induce apoptosis in vitro.
- Case Study on Migration and Invasion : The same derivative demonstrated reduced migration and invasion capabilities in breast cancer cells, suggesting a dual role in both growth inhibition and metastatic potential reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
